Cas no 56039-11-3 (3-Deazaguanosine)

3-Deazaguanosine is a nucleoside analog characterized by the substitution of a nitrogen atom in the guanosine purine ring with a carbon atom. This structural modification imparts unique biochemical properties, making it a valuable tool in nucleic acid research and antiviral studies. Its ability to mimic natural nucleosides allows for investigation into enzyme mechanisms, particularly those involving purine metabolism and RNA processing. The compound exhibits enhanced stability against enzymatic degradation compared to its natural counterpart, facilitating prolonged experimental applications. Researchers utilize 3-Deazaguanosine to explore nucleotide-protein interactions and potential therapeutic targets, owing to its selective inhibitory effects on certain viral polymerases. Its synthetic versatility further supports diverse chemical modifications for tailored studies.
3-Deazaguanosine structure
3-Deazaguanosine structure
商品名:3-Deazaguanosine
CAS番号:56039-11-3
MF:C11H14N4O5
メガワット:282.25266
CID:368963

3-Deazaguanosine 化学的及び物理的性質

名前と識別子

    • 4H-Imidazo[4,5-c]pyridin-4-one,6-amino-1,5-dihydro-1-b-D-ribofuranosyl-
    • 6-Amino-1-.beta.-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one
    • 3-DEAZAGUANOSINE
    • 3-Deazaguanosine

計算された属性

  • せいみつぶんしりょう: 282.096
  • どういたいしつりょう: 282.096
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

じっけんとくせい

  • 密度みつど: 2.06
  • ふってん: 857.9°C at 760 mmHg
  • フラッシュポイント: 472.6°C
  • 屈折率: 1.874

3-Deazaguanosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D201380-2.5mg
3-Deazaguanosine
56039-11-3
2.5mg
$236.00 2023-05-18
TRC
D201380-25mg
3-Deazaguanosine
56039-11-3
25mg
$1832.00 2023-05-18
TRC
D201380-100mg
3-Deazaguanosine
56039-11-3
100mg
$ 9200.00 2023-09-08

3-Deazaguanosine 関連文献

3-Deazaguanosineに関する追加情報

3-Deazaguanosine: A Comprehensive Overview

3-Deazaguanosine (CAS No. 56039-11-3) is a nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is a derivative of guanosine, a naturally occurring nucleoside that plays a critical role in various biological processes. The deaza modification in 3-deazaguanosine refers to the removal of a nitrogen atom from the purine ring, which alters its chemical properties and biological activity. This modification makes 3-deazaguanosine a unique compound with potential applications in drug development and biotechnology.

Recent studies have highlighted the importance of 3-deazaguanosine in understanding nucleic acid chemistry and its role in biological systems. Researchers have explored its ability to incorporate into RNA and DNA, offering insights into its potential as a building block for synthetic nucleic acids. The compound's structural uniqueness has also been leveraged in the development of antiviral agents, particularly in the context of emerging viral pathogens such as SARS-CoV-2.

The synthesis of 3-deazaguanosine involves a multi-step process that typically begins with the isolation of guanosine from natural sources or its chemical synthesis. The deaza modification is achieved through specific chemical transformations, such as reduction or substitution reactions, which selectively remove the nitrogen atom from the purine ring. This process requires precise control to ensure the desired stereochemistry and purity of the final product.

One of the most promising applications of 3-deazaguanosine lies in its use as an antiviral agent. Studies have shown that this compound can inhibit viral replication by interfering with essential enzymatic processes such as RNA polymerase activity. Its ability to selectively target viral enzymes while sparing host cells makes it an attractive candidate for drug development. Recent research has also explored its potential as a component in RNA-based vaccines, where it could enhance stability and delivery efficiency.

In addition to its antiviral properties, 3-deazaguanosine has been investigated for its role in cancer therapy. Certain studies suggest that this compound may possess anti-tumor activity by modulating cellular signaling pathways or inducing apoptosis in cancer cells. Its ability to interact with specific proteins involved in cell cycle regulation has been a focal point of recent investigations, offering new avenues for targeted therapies.

The structural elucidation of 3-deazaguanosine has been facilitated by advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These methods have provided detailed insights into its three-dimensional structure, which is crucial for understanding its interactions with biological molecules. The compound's unique electronic properties also make it a valuable tool in studies involving nucleic acid structure and function.

From a biochemical perspective, 3-deazaguanosine exhibits distinct reactivity compared to its natural counterpart, guanosine. This difference arises from the altered electronic environment caused by the removal of the nitrogen atom, which affects hydrogen bonding and base-pairing capabilities. Researchers have exploited these differences to design novel nucleic acid analogs with enhanced stability or altered recognition properties.

The development of efficient synthetic routes for 3-deazaguanosine remains an active area of research. Scientists are continually exploring new methodologies to improve yield, reduce costs, and enhance scalability. These advancements are critical for transitioning laboratory discoveries into practical applications, particularly in drug manufacturing and biotechnology.

In conclusion, 3-deazaguanosine (CAS No. 56039-11-3) is a versatile compound with significant potential in various scientific domains. Its unique chemical properties, combined with recent advances in synthesis and application studies, position it as a valuable tool for future research and development. As ongoing investigations continue to uncover new insights into its functionality, 3-deazaguanosine is poised to play an increasingly important role in advancing our understanding of nucleic acid chemistry and therapeutic interventions.

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